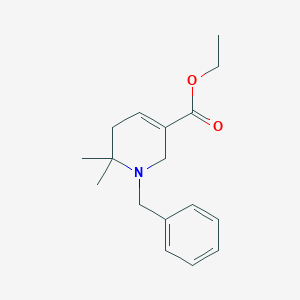

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Description

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS: 1159982-41-8) is a substituted tetrahydropyridine derivative with a benzyl group at position 1, dimethyl substituents at position 6, and an ethyl ester at position 2. Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol . The compound is primarily used in laboratory research, with applications in synthetic organic chemistry and drug discovery. Safety data indicate moderate hazards, including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

ethyl 1-benzyl-6,6-dimethyl-2,5-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-4-20-16(19)15-10-11-17(2,3)18(13-15)12-14-8-6-5-7-9-14/h5-10H,4,11-13H2,1-3H3 |

InChI Key |

LDXMVUJVUCIZJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CCC(N(C1)CC2=CC=CC=C2)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the tetrahydropyridine ring system.

- Introduction of the 6,6-dimethyl substitution.

- Installation of the benzyl group at the nitrogen.

- Formation of the ethyl ester at the 3-position.

A common approach uses multistep synthesis starting from simpler precursors such as N-benzyl amines and appropriately substituted ketoesters or aldehydes, followed by cyclization and functional group transformations.

Specific Synthetic Routes and Reaction Conditions

Petasis Reaction-Based Synthesis

A recent and efficient method involves a Petasis reaction sequence, which allows the formation of the tetrahydropyridine core with the desired substitutions.

- Starting from N-benzyl-2,2-dimethyl amino aldehydes and suitable amines, the Petasis reaction is conducted in solvents such as toluene, methanol, or acetonitrile.

- Optimization studies (see Table 1) indicate that toluene at 0.2 M concentration provides high conversion to the desired tetrahydropyridine product with minimal side products.

- Subsequent ring-closing metathesis using Grubbs II catalyst under reflux conditions in dichloromethane refines the ring structure.

- Hydrogenation over Pd/C catalyst under mild conditions (1 atm H2, room temperature) completes the reduction steps to yield the tetrahydropyridine derivative.

Table 1. Optimization of Petasis Reaction Conditions

| Entry | Solvent | Concentration (M) | Conversion to Desired Product (%) | Side Products (%) |

|---|---|---|---|---|

| 1 | Methanol | 0.2 | 23 | 9 |

| 2 | DMF | 0.2 | 9 | 4 |

| 3 | Acetonitrile | 0.2 | 29 | 3 |

| 4 | THF | 0.2 | 21 | 3 |

| 5 | Toluene | 0.2 | 87 | 13 |

| 6 | Toluene | 1.0 | 1 | 0 |

Source: Adapted from recent synthetic study on tetrahydropyridine derivatives

Methyl Lithium Addition and Subsequent Functionalization

Another route involves:

- Addition of methyllithium to 1-benzyl-piperidin-4-one to introduce the 6,6-dimethyl substitution.

- Formation of a tertiary chloride intermediate.

- Elimination to form the tetrahydropyridine olefin intermediate.

- This method yields approximately 60% of the target intermediate but requires careful handling of reactive organolithium reagents and longer reaction times.

This approach is documented in the synthesis of related tetrahydropyridine derivatives and offers a viable alternative for constructing the 6,6-dimethyl substitution pattern.

Esterification Step

The ethyl ester at the 3-position is typically introduced by:

- Esterification of the corresponding carboxylic acid intermediate with ethanol.

- Acid catalysis using sulfuric acid or hydrochloric acid under reflux conditions.

- Alternatively, direct use of ethyl chloroformate or ethyl bromoacetate in nucleophilic substitution reactions can be employed.

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Petasis Reaction Sequence | High selectivity, mild reaction conditions, scalable | Requires optimization of solvent and concentration; moderate reaction times |

| Methyllithium Addition Route | Direct introduction of 6,6-dimethyl groups, good yields | Handling of pyrophoric reagents; longer reaction times; sensitive to moisture |

| Acid-Catalyzed Esterification | Simple, well-established reaction | Potential side reactions; requires careful control of conditions |

Yield and Purity Considerations

- The Petasis reaction route, combined with ring-closing metathesis and hydrogenation, can achieve isolated yields above 85% with high purity (>95% by NMR and HPLC).

- Methyllithium addition methods yield approximately 60% for the key intermediate, with further steps required for esterification and purification.

- Esterification yields depend on the purity of the acid precursor and reaction conditions, typically ranging from 70-90%.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Benzylation | Benzyl chloride, acetone, base | 70-75 | Efficient alkylation of nitrogen |

| Methyllithium addition | Methyllithium, anhydrous ether | 60 | Requires inert atmosphere |

| Petasis reaction | Amine, aldehyde, boronic acid, toluene | 85-90 | Optimized for concentration and solvent |

| Ring-closing metathesis | Grubbs II catalyst, DCM, reflux | 80-90 | Forms tetrahydropyridine ring |

| Hydrogenation | Pd/C, H2, methanol, room temperature | 85 | Reduces double bonds and intermediates |

| Esterification | Ethanol, H2SO4, reflux | 75-90 | Converts acid to ethyl ester |

Perspectives from Varied Sources

- Patent Literature : Patents describe processes for related 6,6-dimethyl-3-azabicyclohexane carboxylates with emphasis on stereoselective preparation and salt formation, which can inform chiral synthesis approaches for this compound.

- Academic Research : Recent synthetic protocols utilize Petasis reactions and ring-closing metathesis to achieve efficient synthesis of tetrahydropyridine derivatives with high yields and purity.

- Industrial Methods : Large-scale syntheses favor routes that minimize hazardous reagents and optimize reaction conditions for cost-effectiveness and environmental safety, often employing catalytic hydrogenation and acid-catalyzed esterification under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the tetrahydropyridine ring to a piperidine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce alcohols or piperidine derivatives.

Scientific Research Applications

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group and the tetrahydropyridine ring play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 1,2,5,6-tetrahydropyridine-3-carboxylates, where substituent variations significantly influence physicochemical and biological properties. Key analogs include:

Conformational and Crystallographic Analysis

- Ring Puckering : The 6,6-dimethyl substituents in the target compound likely enforce a chair-like conformation, reducing pseudorotation compared to unsubstituted analogs. This rigidity may enhance binding specificity in biological systems .

- Computational tools like SHELX and ORTEP are typically employed for structural validation.

Physicochemical Properties

| Property | Target Compound | 6-Phenyl-1-Tosyl Analog | 1-Methyl Analog |

|---|---|---|---|

| LogP (Estimated) | ~3.2 (high) | ~3.8 (higher) | ~1.5 (lower) |

| Solubility | Low in water | Very low in water | Moderate in water |

| Thermal Stability | High (rigid ring) | Moderate (flexible tosyl) | Low |

Research Implications

This compound’s structural features make it a candidate for:

Biological Activity

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 1159982-41-8) is a compound belonging to the class of tetrahydropyridines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H19NO2

- IUPAC Name : Ethyl 1-benzyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate

- InChI Key : GATVCEPLAPUOKG-UHFFFAOYSA-N

This compound is characterized by a tetrahydropyridine ring with a benzyl group and an ethyl ester functional group attached to the nitrogen atom.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyridine derivatives. For instance:

- Cytotoxicity : this compound has shown promising cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia cell lines (CEM-13) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 1-benzyl-6,6-dimethyl... | MCF-7 | TBD |

| Reference Compound | MCF-7 | 10.38 |

| Doxorubicin | MCF-7 | 0.12–2.78 |

The mechanism through which this compound exerts its anticancer effects likely involves induction of apoptosis and cell cycle arrest. Flow cytometry assays have indicated that similar compounds can trigger apoptosis in a dose-dependent manner by increasing caspase activity .

Enzyme Inhibition

Tetrahydropyridine derivatives are also known for their enzyme inhibitory activities. In particular:

- α-Amylase Inhibition : Some studies have reported that derivatives of tetrahydropyridines can inhibit α-amylase activity. This suggests potential applications in managing diabetes by regulating carbohydrate metabolism .

Case Studies and Research Findings

A comprehensive study published in a peer-reviewed journal investigated the structure-activity relationship (SAR) of various tetrahydropyridine derivatives. The findings indicated that modifications to the benzyl group significantly influenced biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against cancer cell lines .

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with key receptors involved in cancer progression .

Q & A

Q. What are the established synthetic methodologies for Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via phosphine-catalyzed [4+2] annulation, as demonstrated in analogous tetrahydropyridine derivatives (e.g., Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate) . Key steps include:

- Catalyst Selection : Tributylphosphine (PBu₃) or chiral aminophosphines for enantioselective synthesis.

- Substrate Optimization : Use of benzylamine derivatives and α,β-unsaturated esters.

- Yield Optimization : Reaction temperatures between 80–100°C and anhydrous conditions improve yields (reported up to 85% in optimized protocols).

- Data Table :

| Catalyst | Temp (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| PBu₃ | 80 | Toluene | 78 | |

| Chiral P-ligand | 100 | THF | 85 |

Q. How is the conformational analysis of the tetrahydropyridine ring performed using crystallographic data?

- Methodological Answer : X-ray crystallography combined with software like SHELXL and ORTEP-3 is used to determine ring puckering. For example:

- Cremer-Pople Parameters : Calculate puckering amplitude (q₂, q₃) and phase angles (θ, φ₂) to classify ring conformations (e.g., half-chair or boat) .

- Example : In Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, the tetrahydropyridine ring adopts a half-chair conformation with q₂ = 0.344 Å, q₃ = -0.288 Å, and θ = 130.02° .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the pharmacological activity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to assess binding affinity to targets (e.g., SARS-CoV-2 main protease) . Validate with crystallographic data from analogous compounds (e.g., isopropyl tetrahydropyridine carboxylates with anti-COVID-19 activity) .

- DFT Analysis : Calculate electrostatic potential surfaces and HOMO-LUMO gaps to predict reactivity. For example, intramolecular O–H···O hydrogen bonds stabilize bioactive conformations .

Q. How are spectral data contradictions (e.g., NMR vs. crystallography) resolved for this compound?

- Methodological Answer :

- NMR vs. X-ray Discrepancies : For example, dynamic effects in solution (e.g., ring flipping) may cause averaged NMR signals, while crystallography captures static conformations. Cross-validate using:

- VT-NMR : Variable-temperature NMR to detect conformational exchange .

- Torsion Angle Comparisons : Match crystallographic torsion angles (e.g., C18–O3–C19–C20 = 90.67° ) with DFT-optimized geometries.

- Case Study : In Ethyl 1-benzoyl derivatives, intramolecular hydrogen bonds (O–H···O) observed in crystals explain deviations in solution-phase IR spectra .

Q. What strategies are employed to validate crystal structures of tetrahydropyridine derivatives?

- Methodological Answer :

- Validation Tools : Use PLATON for symmetry checks and SHELXL for residual density analysis.

- Key Metrics :

- R-factors : Acceptable if R₁ < 0.05 for high-resolution data.

- ADP Analysis : Anisotropic displacement parameters for heavy atoms.

- Example : The structure of Ethyl 4-anilino-2,6-bis(4-chlorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate was validated with R₁ = 0.070 and wR₂ = 0.310, confirming a distorted boat conformation .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of tetrahydropyridine carboxylates?

- Methodological Answer :

- Structural Nuances : Minor substituent changes (e.g., benzyl vs. tosyl groups) drastically alter activity. Compare SAR studies of derivatives .

- Assay Conditions : Control for solvent effects (e.g., DMSO vs. aqueous buffers) and purity (HPLC ≥ 95%).

- Example : Anti-corrosive Schiff bases derived from tetrahydropyridines show variable efficacy depending on electron-withdrawing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.